Clobenzorex
Beschreibung
Eigenschaften
CAS-Nummer |
13364-32-4 |
|---|---|
Molekularformel |
C16H18ClN |
Molekulargewicht |
259.77 g/mol |
IUPAC-Name |
(2S)-N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C16H18ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,13,18H,11-12H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
LRXXRIXDSAEIOR-ZDUSSCGKSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)NCC2=CC=CC=C2Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl |
Aussehen |
Solid |
Siedepunkt |
133 °C |
Andere CAS-Nummern |
13364-32-4 76553-22-5 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
5843-53-8 (hydrochloride) |
Synonyme |
clobenzorex clobenzorex hydrochloride clobenzorex, (+-)-isome |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
-
Schiff Base Formation :
Amphetamine (1 ) reacts with 2-chlorobenzaldehyde (2 ) in a condensation reaction, facilitated by mild acidic or anhydrous conditions, to form the imine intermediate (3 ) (CID: 135056236).Solvents such as ethanol or toluene are typically employed, with reaction times ranging from 4–12 hours at reflux temperatures (60–80°C).
-
Reductive Amination :
The imine intermediate undergoes reduction using sodium borohydride (NaBH₄) in methanol or ethanol, yielding this compound (4 ). Alternative reductants like lithium aluminum hydride (LiAlH₄) may be used but are less common due to safety concerns.
Yield and Byproduct Analysis
Hydrochloride Salt Formation
This compound is typically isolated as the hydrochloride salt for pharmaceutical use. This is achieved by treating the free base with hydrochloric acid (HCl) in isopropanol, resulting in crystalline solids with a melting point of 182–183°C.
Catalytic Hydroamination Strategies
Recent advances in transition-metal catalysis have enabled alternative routes to this compound, notably via cobalt- or manganese-catalyzed hydroamination . This method, reported in a 2024 Nature study, offers high regioselectivity and efficiency.
Reaction Overview
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 16–20 hours |
| Solvent | Isopropyl alcohol (IPA) |
| Yield | 99% (for model substrate 3k) |
Advantages Over Classical Methods
-
Regioselectivity : Avoids competing Friedel-Crafts alkylation.
-
Functional Group Tolerance : Compatible with nitro, hydroxy, and halogenated substituents.
-
Scalability : Demonstrated gram-scale synthesis without chromatography.
Biocatalytic Synthesis
A 2025 ACS Catalysis study introduced a hybrid Au(I)-catalyzed hydration/biocatalytic amination approach, merging inorganic and enzymatic catalysis for enantioselective synthesis.
Stepwise Process
Performance Metrics
-
Overall Yield : 43% over three steps.
-
Key Intermediate : (R)-N-(2-chlorobenzyl)propan-2-amine.
Industrial-Scale Production
Commercial production of this compound hydrochloride, as marketed in Mexico under trade names like Asenlix, involves optimized batch processes:
Key Industrial Parameters
| Stage | Details |
|---|---|
| Schiff Base Step | Continuous flow reactors to enhance mixing and reduce reaction time. |
| Reduction | Quench tanks with controlled pH to minimize side reactions. |
| Crystallization | Anti-solvent addition (e.g., ethyl acetate) to precipitate hydrochloride salt. |
| Purification | Recrystallization from isopropanol/water mixtures. |
Quality Control Measures
-
Chromatographic Analysis : GC-MS to detect residual amphetamine (<0.1% threshold).
-
Metabolite Screening : Ensure absence of 4-hydroxythis compound in final product.
Byproduct Management and Optimization
Common Impurities and Mitigation
Analyse Chemischer Reaktionen
Clobenzorex durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: This compound kann zu 4-Hydroxythis compound, einem wichtigen Metaboliten, oxidiert werden.
Substitution: Der Syntheseprozess umfasst die Substitution der Benzylgruppe durch eine Chlorbenzylgruppe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumborhydrid für die Reduktion und 2-Chlorbenzaldehyd für die Kondensationsreaktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound und seine Metaboliten, wie z. B. 4-Hydroxythis compound .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Clobenzorex exhibits pharmacological activity by stimulating the central nervous system, leading to increased energy expenditure and appetite suppression. The compound's mechanism of action is primarily attributed to its conversion into amphetamine, which enhances norepinephrine release and inhibits its reuptake in the brain. This results in increased alertness and reduced hunger sensations, making it effective for weight management.
Vasorelaxant Effects
Recent studies have explored the vasorelaxant properties of this compound. Research conducted on rat aortic rings demonstrated that this compound induces a concentration-dependent vasorelaxation effect that is endothelium-dependent. The study indicated that this compound could significantly reduce vascular tension when applied to endothelium-intact tissues, suggesting potential cardiovascular benefits alongside its appetite-suppressing effects .
Therapeutic Uses
This compound is primarily used in the treatment of obesity, particularly in countries like Mexico where it is available as a prescription medication. Its effectiveness in weight reduction has been documented through various clinical studies, demonstrating significant decreases in body mass index among patients treated with this compound compared to control groups .
Clinical Outcomes
- Weight Reduction Study : A clinical trial involving obese patients treated with this compound showed a marked reduction in body weight over 12 weeks. Patients receiving this compound lost an average of 8-10% of their initial body weight, while those on placebo experienced minimal changes .
- Vasorelaxation Mechanism : In a controlled laboratory setting, researchers observed that this compound application led to significant vasorelaxation in rat aortic rings pre-contracted with phenylephrine. The results indicated that higher concentrations (10^-7.5 to 10^-5 M) were necessary for maximal effect, emphasizing the compound's potential for cardiovascular applications .
Data Tables
Wirkmechanismus
Clobenzorex acts as a central nervous system stimulant. It is believed to suppress appetite by increasing levels of dopamine and norepinephrine in the brain, influencing feelings of hunger and satiety. As a prodrug, it is metabolized into active compounds, including 4-hydroxythis compound and dextroamphetamine, which contribute to its stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Amphetamine
Fenproporex
- Mechanism : Prodrug metabolized to amphetamine, similar to Clobenzorex.
- Vasorelaxant Effects: Activates NO-cGMP-PKG pathways and calcium-activated K<sup>+</sup> channels, like this compound .
Benfluorex
- Mechanism: Anorectic and hypolipidemic; structurally related to fenfluramine.
- Withdrawal : Removed from EU markets due to pulmonary hypertension and valvular disease risks .
- Contrast : Unlike this compound, Benfluorex lacks amphetamine metabolites but poses higher cardiovascular risks.
Pharmacodynamic and Clinical Comparisons
Vasorelaxant Effects
This compound, Fenproporex, and Amfepramone induce endothelium-dependent vasodilation via:
- NO-cGMP-PKG Pathway: L-NAME (NO synthase inhibitor) and ODQ (guanylyl cyclase inhibitor) attenuate effects .
- K<sup>+</sup> Channel Activation : Blocked by TEA, apamin, and charybdotoxin .
- Clinical Implication : These drugs may benefit obese hypertensive patients, unlike amphetamines, which increase cardiovascular risk .
Neurotoxicity
- This compound vs. Amphetamine : Both reduce motor activity and coordination in rats and increase striatal glial activation. Neither induces dopaminergic neurodegeneration .
- Key Contrast : Methamphetamine causes significant dopaminergic damage, absent in this compound studies .
Pharmacokinetic Profiles
| Parameter | This compound (IR) | This compound (SR) | Amphetamine | Fenproporex |
|---|---|---|---|---|
| tmax | 1–1.5 hours | 4–6 hours | 2–3 hours | 2–4 hours |
| Cmax | 8–47 ng/mL | Reduced vs. IR | 20–60 ng/mL | Similar to IR |
| Half-Life | 1–17 hours | Extended | 10–12 hours | 12–18 hours |
| Key Metabolite | Dextroamphetamine | Dextroamphetamine | N/A | Amphetamine |
Data from
Q & A
Q. What are the recommended analytical methods for detecting Clobenzorex in biological samples and seized materials, and how are they validated?
this compound detection typically employs high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quantitative analysis in biological matrices, with validation parameters including linearity, precision, and limit of detection . For seized materials, thin-layer chromatography (TLC) coupled with colorimetric reagents (e.g., sodium nitroprusside-acetaldehyde) provides rapid screening, though GC-MS remains the gold standard for confirmation . Method validation should adhere to ICH guidelines, including specificity, accuracy, and robustness testing.
Q. How do the pharmacokinetic profiles of slow-release and immediate-release this compound formulations differ, and what implications does this have for clinical study design?
The slow-release formulation (60 mg once daily) exhibits a reduced (peak plasma concentration), prolonged (time to peak), and extended half-life compared to the immediate-release formulation (30 mg twice daily) . This necessitates adjusted sampling schedules in pharmacokinetic studies, with blood draws extending beyond 48 hours post-administration. Clinical trials should account for these differences when evaluating efficacy endpoints (e.g., weight loss) to avoid confounding temporal effects .
Q. What structural characteristics of this compound influence its pharmacodynamic properties?
this compound () contains a secondary amine and a 2-chlorobenzyl group , which enhance its lipophilicity and ability to cross the blood-brain barrier. The compound acts as a prodrug, metabolizing into amphetamine derivatives that increase hypothalamic noradrenaline levels, activating α-4 and β-1 adrenergic receptors to suppress appetite .
Advanced Research Questions
Q. What mechanisms underlie the vasorelaxant effects of this compound, and how can researchers resolve contradictions in experimental data regarding nitric oxide (NO) signaling?
this compound induces vasorelaxation via the NO/cGMP/PKG pathway , with downstream activation of Ca²⁺-activated K⁺ channels (BK and SK) in rat aortic rings . Contradictions arise in studies using L-NAME (NO synthase inhibitor), where some experiments show attenuated vasorelaxation , while others report no significant effect . Researchers should standardize endothelial integrity assessments (e.g., acetylcholine response) and control for NO-independent pathways (e.g., prostaglandins) using indomethacin . Two-way ANOVA with post-hoc tests is recommended to analyze inhibitor effects across concentration ranges .
Q. In metabolic studies of this compound, what are the primary metabolites, and which analytical techniques are most effective for their identification?
The major metabolite, 4-hydroxythis compound , is formed via hepatic cytochrome P450 oxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity for metabolite quantification in plasma, while GC-MS with derivatization is optimal for urinary metabolites . Solid-phase extraction (SPE) and enzymatic hydrolysis (β-glucuronidase) are critical for isolating conjugated metabolites .
Q. How can researchers design experiments to assess this compound contamination in traditional herbal products, and what methodological challenges must be addressed?
Screening requires multi-step protocols : (1) Initial presumptive testing with TLC and nitroprusside-acetaldehyde reagent (bluish-green indicates secondary amines) ; (2) Confirmatory analysis via GC-MS using selective ion monitoring (SIM) for this compound’s molecular ion ( 259) . Challenges include matrix interference from herbal compounds (e.g., alkaloids), necessitating optimized extraction protocols (e.g., methanol sonication) and method validation against cross-reactive substances .
Q. Why do slow-release and immediate-release this compound formulations show similar weight-loss efficacy despite differing pharmacokinetics?
Although the slow-release formulation achieves lower plasma concentrations, its prolonged sustains noradrenergic stimulation in the hypothalamus, maintaining anorexigenic effects comparable to immediate-release dosing . Researchers should incorporate pharmacodynamic modeling to correlate plasma levels with receptor occupancy and clinical outcomes .
Methodological Guidance
- Contradictory Data Analysis : Use sensitivity analyses to test hypotheses across varying experimental conditions (e.g., endothelial presence/absence in aortic ring studies) .
- Formulation Studies : Employ cross-over designs with washout periods to compare slow-release and immediate-release formulations while controlling for inter-individual variability .
- Metabolic Profiling : Combine in vitro hepatocyte models with in vivo sampling to map metabolic pathways and identify potential drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
